molecular formula C23H27N3O2 B1164203 (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide

Cat. No. B1164203
M. Wt: 377.5
InChI Key: JMCYJVVVJOZORS-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

PX 1 (5-fluoro APP-PICA;  Item No. 16201) is a synthetic cannabinoid (CB) that is structurally analogous to AM2201, a potent CB receptor agonist . APP-PICA is an analog of PX 1 that lacks the alkyl-terminal fluorine atom. The physiological and toxicological properties of this compound are not known. This product is intended for forensic and research applications.

Scientific Research Applications

Metabolic Studies

  • In Vitro Metabolism and Clearance Rates : A study investigated the in vitro metabolism of synthetic cannabinoids, including compounds structurally similar to (S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide, using high-resolution mass spectrometry and human liver microsomes. This research is crucial for understanding the metabolic pathways and clearance rates of these compounds in humans (Cooman & Bell, 2019).

Synthetic Cannabinoid Receptor Agonists

  • Evaluation of Receptor Agonism : A study synthesized enantiomers of synthetic cannabinoids, including those structurally similar to the compound , to evaluate their activities as CB1/CB2 receptor agonists. This research provides insights into the pharmacological properties of these compounds in forensic cases (Doi et al., 2017).

Pharmacokinetics and Metabolic Profiling

  • In Vivo and In Vitro Pharmacokinetics : Studies have been conducted on the pharmacokinetics and metabolism of similar synthetic cannabinoids in human and rat liver microsomes and hepatocytes. These studies are crucial for understanding the bioavailability and elimination processes of these compounds (Kevin et al., 2017).

Potential Applications in Cancer Research

  • Cytotoxicity Against Human Cancer Cell Lines : Research has been conducted on functionalized amino acid derivatives related to the compound, evaluating their in vitro cytotoxicity against human cancer cell lines. This research indicates potential applications in designing new anti-cancer agents (Kumar et al., 2009).

properties

Product Name

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide

Molecular Formula

C23H27N3O2

Molecular Weight

377.5

IUPAC Name

N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-1-pentylindole-3-carboxamide

InChI

InChI=1S/C23H27N3O2/c1-2-3-9-14-26-16-19(18-12-7-8-13-21(18)26)23(28)25-20(22(24)27)15-17-10-5-4-6-11-17/h4-8,10-13,16,20H,2-3,9,14-15H2,1H3,(H2,24,27)(H,25,28)/t20-/m0/s1

InChI Key

JMCYJVVVJOZORS-FQEVSTJZSA-N

SMILES

CCCCCN1C=C(C2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)N

synonyms

(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide
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(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide
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(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide
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(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide
Reactant of Route 6
(S)-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-1-pentyl-1H-indole-3-carboxamide

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